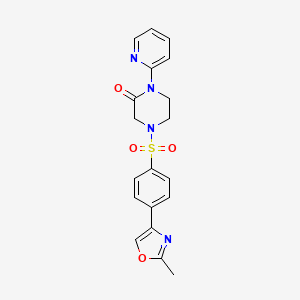
(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a benzyl group, a cyano group, and a methylpiperazine moiety attached to an acrylamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide typically involves the following steps:
Starting Materials: Benzylamine, 4-methylpiperazine, acrylonitrile, and suitable catalysts.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Formation of benzyl oxides.
Reduction: Formation of N-benzyl-2-amino-3-(4-methylpiperazin-1-yl)acrylamide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties.
Biological Studies: It is used in studies related to cell signaling and molecular interactions.
Mécanisme D'action
The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the piperazine moiety play crucial roles in binding to the active sites of these targets, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-cyanoacrylamide: Lacks the piperazine moiety.
N-benzyl-3-(4-methylpiperazin-1-yl)acrylamide: Lacks the cyano group.
2-cyano-3-(4-methylpiperazin-1-yl)acrylamide: Lacks the benzyl group.
Uniqueness
(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide is unique due to the combination of the benzyl, cyano, and piperazine groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-7-9-20(10-8-19)13-15(11-17)16(21)18-12-14-5-3-2-4-6-14/h2-6,13H,7-10,12H2,1H3,(H,18,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGPMNDEHSVHLR-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea](/img/structure/B2808163.png)
![2-[4-(4-methanesulfonylbenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2808165.png)

![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)



![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)

![2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2808181.png)

![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)
